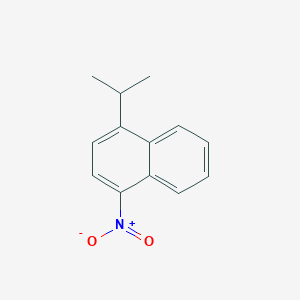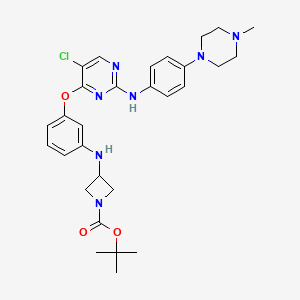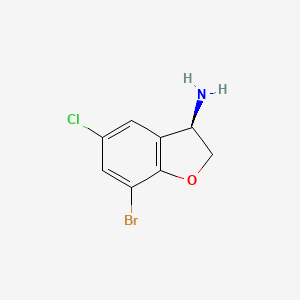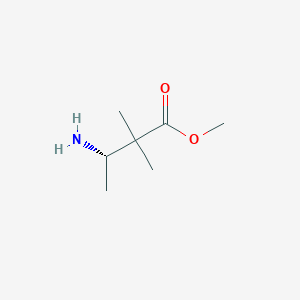
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8N2O6 and a molecular weight of 264.19 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of oxalyl chloride and iron(III) chloride to form a tricyclic intermediate, which is then pyrolyzed in the presence of methanol and sulfuric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of bulk reagents and continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds and Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while nucleophilic substitution with organolithium reagents can introduce various functional groups at specific positions on the isoquinoline ring .
科学的研究の応用
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Similar structure but lacks the nitro group at position 7.
Ethyl isoquinoline-3-carboxylate: Another isoquinoline derivative with different substituents.
Uniqueness
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the nitro group at position 7, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C11H8N2O6 |
|---|---|
分子量 |
264.19 g/mol |
IUPAC名 |
methyl 4-hydroxy-7-nitro-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8N2O6/c1-19-11(16)8-9(14)6-3-2-5(13(17)18)4-7(6)10(15)12-8/h2-4,14H,1H3,(H,12,15) |
InChIキー |
KEOHMWSTGXYKCD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13052878.png)
![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)



![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)

